ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylate hydrochloride
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Overview
Description
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[211]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride typically involves a series of cycloaddition reactions. One common method is the [2 + 2] cycloaddition of bicyclo[1.1.0]butanes with alkenes under photochemical conditions . This reaction is facilitated by the use of Lewis acids, which help to stabilize the transition state and improve the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve batchwise or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of photocatalysts and controlled irradiation conditions are crucial for scaling up the synthesis while maintaining efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for precise orientation of functional groups, facilitating interactions with biomacromolecules. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar core structure and are often used as bioisosteres for benzene derivatives.
Bicyclo[1.1.0]butane derivatives: These compounds are also used in synthetic chemistry for their unique structural properties.
Uniqueness
Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylate hydrochloride is unique due to its spirocyclic structure, which provides a rigid and stable framework. This enhances its potential as a bioisostere and allows for the exploration of new chemical space .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-2-15-9(14)11-6-10(7-11,8-13)16-12(11)4-3-5-12;/h2-8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQJFTLASCYRNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCC3)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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